2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide
Description
The compound 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide features a thieno[3,2-d]pyrimidin-4-one core fused with a thiophene ring, substituted at position 3 with a 3,4-dimethoxyphenyl group. A thioether linkage connects the core to an acetamide moiety, which is further substituted with a 2,4-dimethylphenyl group.
Properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S2/c1-14-5-7-17(15(2)11-14)25-21(28)13-33-24-26-18-9-10-32-22(18)23(29)27(24)16-6-8-19(30-3)20(12-16)31-4/h5-8,11-12H,9-10,13H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXZGSQXGMYBOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=C(C=C4)OC)OC)SCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide (CAS Number: 877655-80-6) is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 483.6 g/mol . The structure features a thieno[3,2-d]pyrimidine core substituted with various functional groups that are believed to contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to the one in focus have shown inhibition of cell proliferation in human tumor cells such as HepG2 and DLD-1 .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HepG2 | 15 | Cytotoxic |
| DLD-1 | 12 | Cytotoxic |
The proposed mechanism involves the inhibition of specific kinases involved in cell signaling pathways related to cancer cell survival and proliferation. The compound may interact with the FLT3 receptor , which is crucial in hematopoiesis and has been implicated in acute myeloid leukemia .
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that the compound possesses favorable properties such as good oral bioavailability and metabolic stability. For example, related compounds have demonstrated effective absorption and distribution in biological systems .
Case Studies
- Study on Cytotoxicity : A study conducted on various thieno[3,2-d]pyrimidine derivatives demonstrated that modifications at the phenyl ring significantly influenced cytotoxicity against cancer cells. The compound under investigation was among those that exhibited potent activity against multiple cancer types .
- Inhibition of Kinases : Another research effort focused on the inhibition of kinases associated with cancer progression. The results indicated that compounds similar to the target molecule effectively inhibited FLT3 and other kinases critical for tumor growth .
Comparison with Similar Compounds
Core Structure Variations
The thieno[3,2-d]pyrimidinone core distinguishes the target compound from analogues with alternative fused or non-fused heterocyclic systems:
- Thieno[2,3-d]pyrimidinones (e.g., ): Altered ring fusion ([2,3-d] vs. [3,2-d]) may reduce planarity and affect binding interactions in biological targets .
Substituent Effects on the Pyrimidine Ring
Acetamide Substituent Modifications
- N-(2,4-Dimethylphenyl) (target): Methyl groups increase lipophilicity (logP) relative to electron-withdrawing substituents (e.g., trifluoromethylbenzothiazole in G1-4) .
- Chlorophenyl groups (): Electron-withdrawing Cl atoms may enhance metabolic stability but reduce cell permeability compared to dimethylphenyl .
Physicochemical and Structural Data
Key Observations
Core Flexibility: The thieno[3,2-d]pyrimidinone core in the target and G1-4 () may offer superior binding affinity compared to non-fused pyrimidines .
The 2,4-dimethylphenyl acetamide substituent enhances lipophilicity, favoring membrane permeability over polar groups (e.g., methoxy in ) .
Synthetic Feasibility: Lower yields for thienopyrimidine derivatives (e.g., 48% for G1-4) suggest synthetic challenges compared to simpler pyrimidine analogues (76–90%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
